3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural properties, has garnered interest in various fields of scientific research.
Scientific Research Applications
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to exert various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide could also have potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)₂, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ in a suitable solvent such as DMF. The final product is obtained through a one-pot, two-step transamidation procedure .
Chemical Reactions Analysis
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) to reduce carbonyl groups to alcohols.
Comparison with Similar Compounds
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide: This compound has a similar structure but with a methoxy group at the 3-position instead of the 2-position.
Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen atom in the benzofuran ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-8-17(23)22-18-13-9-4-6-11-15(13)26-19(18)20(24)21-14-10-5-7-12-16(14)25-2/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJWKNYAXDUQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.